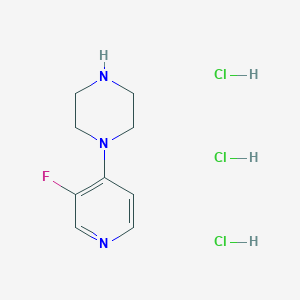

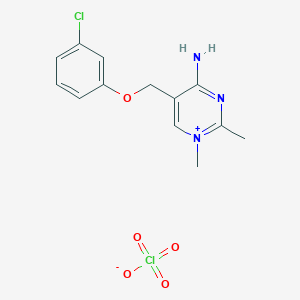

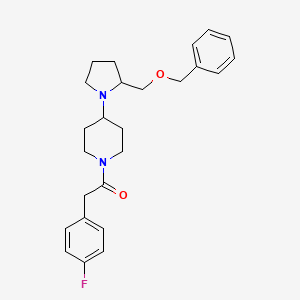

![molecular formula C10H13N3OS B2977568 N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide CAS No. 1825453-24-4](/img/structure/B2977568.png)

N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is a compound featuring a thiazole ring, an acetamide group, and a prop-2-ynyl-methyl-substituted amino group. These components bestow the molecule with distinctive chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide generally involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole.

This intermediate can undergo nucleophilic substitution with methyl(prop-2-ynyl)amine under conditions such as room temperature or slightly elevated temperatures (25-50°C) in the presence of a suitable base like triethylamine.

Industrial Production Methods:

Industrial synthesis might optimize the above lab-scale procedures, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yields.

Automation of reagent addition and product separation steps can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The amino group can be oxidized to a corresponding nitroso or nitro derivative under strong oxidative conditions (e.g., nitric acid).

Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring or the acetamide group, using agents like lithium aluminum hydride.

Substitution: The thiazole and acetamide functionalities can be sites for nucleophilic or electrophilic substitutions.

Common Reagents and Conditions:

Oxidation Reagents: Nitric acid, hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, under catalysis by bases such as sodium hydroxide or acids like sulfuric acid.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino or hydroxy derivatives.

Substitution: Varied products depending on the substituent introduced, potentially including alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Investigated for potential roles as ligands in coordination chemistry due to the thiazole ring's ability to bind metals.

Utilized in organic synthesis as intermediates for creating more complex molecules.

Biology:

Studied for potential antimicrobial properties due to its structural analogy to biologically active thiazoles.

Evaluation of enzyme inhibition capabilities, as the thiazole ring is a known bioisostere of the pyridine ring.

Medicine:

Exploration as a possible pharmacophore in drug discovery for diseases such as bacterial infections or metabolic disorders.

Studies in drug metabolism to understand its biotransformation and pharmacokinetic properties.

Industry:

Use as a monomer or additive in polymer production, leveraging its reactive functional groups.

Wirkmechanismus

The compound may exert its effects by interacting with nucleophilic sites on proteins or DNA, disrupting normal biological functions.

In enzyme inhibition, it can bind to active or allosteric sites, blocking substrate access or altering enzyme conformation.

Molecular pathways influenced by N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide include those involved in cellular respiration, DNA replication, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Compared to other thiazole-based compounds, N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide has a unique substitution pattern that may enhance its reactivity or biological activity.

Similar compounds include 2-acetamidothiazole, thiamine (vitamin B1), and various thiazole derivatives used in pharmaceuticals and agrochemicals.

Unique properties might include its specific binding affinity, stability, and reaction profile in different chemical environments.

There's a whole world within a molecule

Eigenschaften

IUPAC Name |

N-[4-[[methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-4-5-13(3)6-9-7-15-10(12-9)11-8(2)14/h1,7H,5-6H2,2-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAHHGEQFAVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CN(C)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

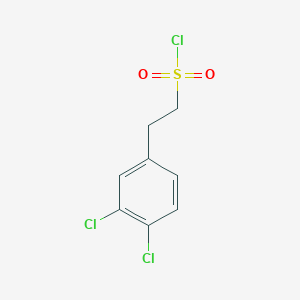

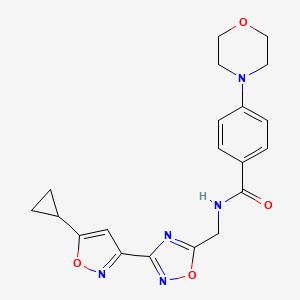

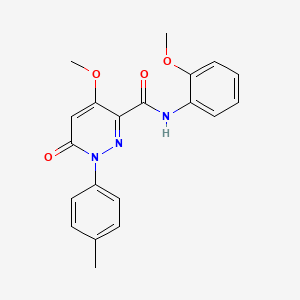

![Ethyl 2-{difluoro[5-(trifluoromethyl)pyridin-2-yl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B2977489.png)

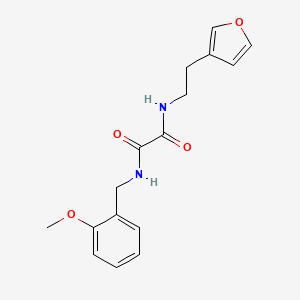

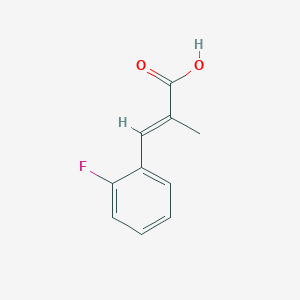

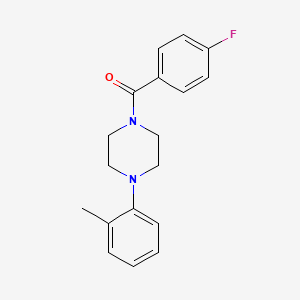

![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)

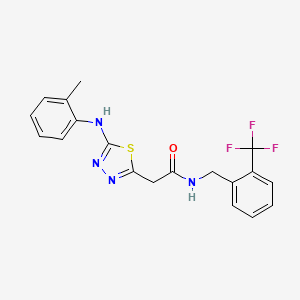

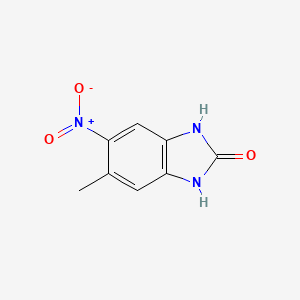

![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)